molecular formula C16H10ClFO2 B2719091 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one CAS No. 1555639-03-6

1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one

Cat. No.: B2719091
CAS No.: 1555639-03-6
M. Wt: 288.7
InChI Key: DNGATNJGGLAUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one is a synthetic organic compound that features a benzofuran ring and a substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.

    Substitution on the Phenyl Ring:

    Coupling Reaction: The final step involves coupling the benzofuran ring with the substituted phenyl group, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or fluorine gas, nitration using nitric acid.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzofuran-3-yl)-2-phenylethan-1-one: Lacks the chloro and fluoro substituents.

    1-(1-Benzofuran-3-yl)-2-(4-chlorophenyl)ethan-1-one: Contains only the chloro substituent.

    1-(1-Benzofuran-3-yl)-2-(4-fluorophenyl)ethan-1-one: Contains only the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one may confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO2/c17-14-8-11(18)6-5-10(14)7-15(19)13-9-20-16-4-2-1-3-12(13)16/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGATNJGGLAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.